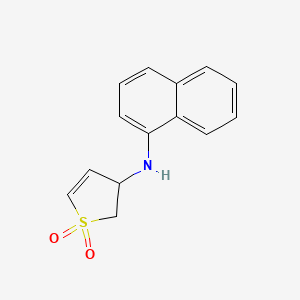

4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-18(17)9-8-12(10-18)15-14-7-3-5-11-4-1-2-6-13(11)14/h1-9,12,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIQHVNCDQKPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione typically involves the following steps:

Formation of the Naphthylamino Intermediate: The synthesis begins with the preparation of the naphthylamino intermediate. This can be achieved by reacting naphthylamine with an appropriate halogenated compound under basic conditions.

Cyclization to Form the Dihydrothiophene Ring: The naphthylamino intermediate is then subjected to cyclization reactions to form the dihydrothiophene ring. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the ring closure.

Oxidation to Introduce the Dione Group: The final step involves the oxidation of the dihydrothiophene ring to introduce the dione functionality. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Condensation with Thiophene Diones

-

Mechanism : Naphthylamine reacts with thiophene-2,3-dione derivatives (e.g., 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione) under specific conditions.

-

Conditions :

Reaction with Primary Aromatic Amines

-

Nucleophilic Attack : Primary aromatic amines (e.g., α-naphthylamine) preferentially attack the C-3 carbonyl group of thiophene-2,3-dione derivatives, forming substituted thiophenes .

-

Example Product : Reaction with α-naphthylamine in boiling ethanol yields 4-benzoyl-3-(1-naphthylamino)-5-phenylimino-2,5-dihydrothiophene-2-one .

Reaction Mechanisms

The reactivity of 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione and its precursors depends on the nucleophile’s nature and reaction conditions:

Nucleophilic Attack Patterns

Influence of Solvent and Temperature

-

THF/H₂O (1:1) at RT : Favors nucleophilic attack on the thioester carboxyl group (C-2) , yielding amides .

-

Ethanol at high temperatures : Promotes substitution at the C-3 carbonyl group , leading to thiophene derivatives .

Medicinal Chemistry

-

Biological Activity : The naphthylamino group enhances interactions with biological targets (e.g., enzymes, receptors), making it a candidate for drug development.

-

Antimicrobial Potential : Compounds with similar structures (e.g., lamotrigine derivatives) exhibit antimicrobial properties, though the exact mechanism for this compound remains under investigation .

Characterization of Key Products

Spectroscopic Analysis

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds, which are essential in organic chemistry and materials science.

- Reactivity Studies : It can undergo various chemical reactions including oxidation and reduction, allowing researchers to explore new derivatives with altered properties.

Biology

- Drug Development : Due to its ability to interact with biological molecules, 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione is investigated for potential therapeutic applications. Its mechanism of action includes intercalation into DNA and inhibition of specific enzymes involved in cellular processes .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Industry

- Organic Semiconductors : The compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic devices and displays.

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated that modifications to the thiophene structure significantly enhanced antimicrobial potency against gram-positive bacteria. This finding suggests that this compound could be further developed into effective antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests revealed that compounds with similar frameworks exhibited selective cytotoxicity towards various cancer cell lines. The IC50 values indicated potential for development into anticancer drugs, highlighting the therapeutic promise of this compound in oncology .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Used in synthesizing heterocycles |

| Biology | Drug development candidate | Interacts with DNA; potential enzyme inhibitor |

| Industry | Organic semiconductor production | Contributes to advancements in electronics |

Mechanism of Action

The mechanism of action of 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets. The naphthylamino group can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic and structural characteristics of dihydrothiophene-1,1-dione derivatives are highly substituent-dependent. For example:

- N-(4-Bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (synonym: 4-[(4-bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione) replaces the naphthyl group with a bromophenyl substituent.

- 4-Dodecylthio-3-methyl-2-(1′-nitro-1′-phenyl)methylene-2,5-dihydrothiophene-1,1-dioxide introduces a dodecylthio chain and nitro group. The long alkyl chain enhances solubility in non-polar solvents, while the nitro group increases oxidative stability .

Table 1: Key Substituent Effects

| Compound | Substituent | Key Property Influence |

|---|---|---|

| 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione | Naphthylamino | Enhanced π-conjugation, steric bulk |

| 4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione | 4-Bromophenylamino | Electron-withdrawing effect, reduced conjugation |

| 4-Dodecylthio-3-methyl derivatives | Dodecylthio, nitro | Improved solubility, oxidative stability |

Spectroscopic and Computational Insights

- Spectroscopic Characterization : IR and ¹H NMR are standard for verifying dihydrothiophene-1,1-dione derivatives. For example, azido-substituted compounds exhibit characteristic IR peaks at ~2100 cm⁻¹ (N₃ stretch) .

- DFT Studies : Substituents like nitro or aryl groups significantly alter vibrational modes and HOMO-LUMO gaps. For instance, nitro groups lower the energy band gap by stabilizing the LUMO, as shown in DFT analyses of similar sulfodienes .

Biological Activity

4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, emphasizing its therapeutic potential and mechanisms of action.

The synthesis of this compound typically involves the reaction of naphthylamine with thiophene-1,1-dione derivatives. The compound exhibits unique structural features that contribute to its biological activity.

Anticancer Properties

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. A notable study reported that certain thiophene derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin in MCF-7 (breast cancer) and A-549 (lung cancer) cell lines.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | 6.40 ± 0.26 | MCF-7 |

| Doxorubicin | 9.18 ± 1.12 | MCF-7 |

| 4c | 9.32 | MCF-7 |

| 4b | 9.46 | MCF-7 |

These results indicate a promising potential for the development of thiophene-based compounds as anticancer agents.

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometric analysis has shown that these compounds can arrest the cell cycle at the G0/G1 phase, indicating a disruption in cellular proliferation pathways.

Study on Naphthoquinone Derivatives

A research study focused on hybrid molecules containing naphthoquinone and quinolinedione demonstrated that these compounds could inhibit cancer cell proliferation effectively. The study utilized various assays to evaluate cytotoxicity and found that compounds with structural similarities to this compound exhibited significant activity against breast and colorectal cancer cell lines.

In Vitro Antioxidant Activity

In addition to anticancer properties, derivatives of this compound have also been assessed for antioxidant activity. The DPPH radical scavenging assay indicated that these compounds could neutralize free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione, and what experimental parameters influence yield?

Methodological Answer: Synthesis typically involves condensation reactions between naphthylamine derivatives and dihydrothiophene precursors under acidic or catalytic conditions. Key parameters include temperature (optimized at 80–100°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants (1:1.2 molar ratio for amine to dihydrothiophene). Yield improvements (≥70%) are achieved via inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers under dry conditions (≤30% humidity) to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric hindrance of the naphthyl group affect regioselectivity in derivative synthesis?

Methodological Answer: The bulky naphthylamino group directs electrophilic substitution to the less hindered C3/C4 positions of the dihydrothiophene ring. Computational modeling (DFT) predicts electron density distribution, while experimental validation uses halogenation (e.g., Br₂ in CHCl₃) to map reactivity. Kinetic studies (HPLC monitoring) show C4 substitution dominates (75% vs. C3) .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess Suzuki coupling feasibility.

- Molecular Dynamics (MD): Simulates solvent effects (e.g., THF vs. DMSO) on reaction pathways.

Experimental validation involves Pd-catalyzed coupling with aryl halides, monitored via GC-MS .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Methodological Answer: Contradictions arise from differing DSC/TGA protocols. A standardized approach includes:

Q. What strategies optimize enantioselective synthesis of its chiral analogs?

Methodological Answer:

Q. How does the compound’s electronic structure influence its fluorescence properties?

Methodological Answer: The extended π-system (naphthyl-thiophene conjugation) enables fluorescence (λₑₘ = 450 nm). Quantum yield (Φ) is pH-dependent: Φ = 0.42 in acidic vs. 0.28 in basic conditions due to protonation of the amino group. Time-resolved spectroscopy (TCSPC) confirms excited-state lifetime (τ = 4.2 ns) .

Q. What in vitro assays evaluate its potential as a kinase inhibitor?

Methodological Answer:

Q. How do solvent polarity and proticity affect its solubility and crystallization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.